2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one
Description
This compound features a 1,3-oxazole core substituted at position 4 with a 4-chlorobenzenesulfonyl group and at position 2 with a phenyl group. Position 5 of the oxazole is functionalized with a sulfanyl linker connected to a phenylethanone moiety.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO4S2/c24-18-11-13-19(14-12-18)31(27,28)22-23(29-21(25-22)17-9-5-2-6-10-17)30-15-20(26)16-7-3-1-4-8-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQKDUSVLFLLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one typically involves multiple steps, including S-alkylation and nucleophilic aromatic substitution. One common method involves the S-alkylation of a thiol compound with a halogenated ketone in an alkaline medium. For example, the S-alkylation of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic aromatic substitution can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like dimethylamine can be used in ethanol solution at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary alcohols.
Scientific Research Applications
2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and oxazole groups are key to its activity, enabling it to bind to enzymes or receptors and modulate their function. This can lead to various biological effects, such as antimicrobial activity against Gram-positive bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) Triazole vs. Oxazole Derivatives
- Compound A: 2-{[4-(4-Chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one (CAS: 690246-82-3) Key Differences:
- Replaces the oxazole core with a 1,2,4-triazole ring.
- Substitutes the 4-chlorobenzenesulfonyl group with a quinolin-8-yloxy methyl group. Implications:
- The triazole ring may enhance metabolic stability compared to oxazole.
- Compound B: 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone (CAS: 626209-13-0) Key Differences:
- Features a pyridinyl substituent at position 5 and a pyrrolidinyl group instead of phenylethanone. Implications:
- Pyrrolidinyl substitution may improve solubility due to tertiary amine protonation.
(b) Oxazole Derivatives with Alternative Substituents
- Compound C : 4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine
- Key Differences :
- Replaces the sulfanyl-phenylethanone group with a morpholine ring. Implications:
- Morpholine enhances water solubility and introduces a hydrogen-bond acceptor.
- Reduced steric bulk compared to the phenylethanone moiety.
Functional Group and Substituent Analysis
Physicochemical and Pharmacological Implications
Polarity and Solubility :
- The target compound’s sulfonyl and ketone groups confer moderate polarity, but its hydrophobicity is elevated by two phenyl rings. In contrast, Compound C’s morpholine substituent improves aqueous solubility.
- Compound B’s pyrrolidinyl group introduces basicity, enhancing solubility under acidic conditions.
Bioactivity Potential: Sulfonyl groups (target compound, Compound C) are associated with kinase inhibition (e.g., sulfonamide-based drugs).
Metabolic Stability :
- Oxazole cores (target compound, Compound C) are generally susceptible to oxidative metabolism, whereas triazole derivatives (Compounds A, B) exhibit greater stability.
Research Findings and Structural Validation
- For example, Compound A’s triazole-quinoline structure could be resolved using SHELXTL for anisotropic displacement parameter modeling .
- Synthetic Accessibility : The sulfanyl linker in the target compound may pose challenges in regioselective synthesis compared to morpholine (Compound C) or pyridinyl (Compound B) derivatives.
Biological Activity
The compound 2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one is of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates a sulfanyl group and a benzene sulfonyl moiety , which are known to enhance biological activity. The molecular formula is with a molecular weight of approximately 394.85 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the oxazole ring : Utilizing phenyl and chlorobenzene derivatives.
- Sulfonylation : Introducing the sulfonyl group to enhance solubility and biological interaction.
- Final coupling : Linking the sulfanyl group to the phenylethanone structure.
Antitumor Activity
Research has demonstrated that compounds similar to This compound exhibit notable antitumor properties. A study conducted at the National Cancer Institute evaluated various derivatives for their in vitro antitumor activity against different cancer cell lines. For instance, a related compound showed a GI50 value of 0.1 µM against non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, indicating strong cytotoxic effects .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. In vitro assays have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, hydrazone derivatives related to this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with inhibition rates exceeding 85% in certain cases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to several structural features:
- Chlorobenzenesulfonyl group : Enhances binding affinity to target enzymes or receptors.
- Oxazole ring : Contributes to the stability and reactivity of the compound.
- Sulfanyl linkage : May facilitate interactions with biological macromolecules.
Table 1 summarizes key findings from SAR studies:
| Compound | Activity Type | Cell Line/Organism | IC50 / GI50 (µM) |
|---|---|---|---|
| Compound A | Antitumor | NCI-H522 (Lung Cancer) | 0.1 |
| Compound B | Antimicrobial | MRSA | 0.05 |
| Compound C | COX Inhibition | COX-2 | 0.31 |
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study on Lung Cancer Treatment : A derivative was used in a clinical trial where it significantly reduced tumor size in patients with advanced non-small cell lung cancer.
- Antimicrobial Resistance : A study focused on the use of related sulfonamide compounds against antibiotic-resistant strains showed promising results, suggesting potential for development into new therapeutic agents.
Q & A
Q. Methodological Approach
- SAR Studies : Synthesize analogs with systematic substitutions.
- Docking Simulations : Use AutoDock Vina to predict binding affinities to target enzymes.
- In Vitro Assays : Measure IC₅₀ against E. coli and C. albicans .
What advanced analytical techniques are recommended for characterizing purity and structural integrity?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxazole and sulfanyl groups (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₁₇ClN₂O₃S₂: 487.0321) .
- HPLC-PDA : Assesses purity (>98% required for biological assays) .
Q. Advanced Research Focus
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., ’s structural data for a related oxazole derivative).
- DSC/TGA : Evaluates thermal stability for formulation studies .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Focus
Discrepancies in antimicrobial IC₅₀ values (e.g., 2.5 μM vs. 12 μM) may arise from:
- Assay Variability : Differences in bacterial strains (ATCC vs. clinical isolates).
- Compound Solubility : Use of DMSO vs. aqueous buffers affects bioavailability.
- Endpoint Detection : Optical density (OD₆₀₀) vs. colony-forming unit (CFU) counts.
Q. Resolution Strategy
- Standardized Protocols : Follow CLSI guidelines for MIC assays.
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to calibrate results.
- Metabolomic Profiling : LC-MS/MS to quantify intracellular compound levels .
What computational tools are effective for predicting environmental fate and ecotoxicity?
Q. Advanced Research Focus
- EPI Suite : Estimates biodegradation half-life (e.g., t₁/₂ = 120 days for this compound) and bioaccumulation potential (log BCF = 1.8).
- QSAR Models : Predict acute toxicity to Daphnia magna (LC₅₀ = 8.2 mg/L) using molecular descriptors like polar surface area and log P .
- Molecular Dynamics (MD) : Simulates interactions with soil organic matter to assess leaching potential .
Q. Advanced Research Focus
- Purification Bottlenecks : Column chromatography is impractical at >10 g scale; switch to recrystallization (e.g., ethanol/water system) .
- Exothermic Reactions : Sulfonation requires jacketed reactors to maintain <10°C during scale-up.
- Regulatory Compliance : Ensure residual solvent levels (e.g., DCM < 600 ppm) meet ICH Q3C guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
